3,4-Difluoro-2-methylbenzyl alcohol
Description
Its structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 2, and a hydroxymethyl (–CH₂OH) group at the benzylic position. This compound is likely used as an intermediate in pharmaceutical synthesis or agrochemical production, similar to other fluorinated benzyl alcohols listed in and . Fluorination enhances lipophilicity and metabolic stability, which can influence its reactivity and bioavailability in drug development .
Properties
IUPAC Name |
(3,4-difluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTCNPWHTYWDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289381 | |
| Record name | 3,4-Difluoro-2-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-86-7 | |
| Record name | 3,4-Difluoro-2-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847502-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-2-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methylbenzyl alcohol typically involves the fluorination of 2-methylbenzyl alcohol. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions on the aromatic ring . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3,4-Difluoro-2-methylbenzyl alcohol may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods ensure consistent product quality and higher yields. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3,4-Difluoro-2-methylbenzaldehyde or 3,4-Difluoro-2-methylbenzoic acid.
Reduction: 3,4-Difluoro-2-methyltoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-2-methylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methylbenzyl alcohol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to more potent and longer-lasting effects .
Comparison with Similar Compounds
Structural Insights :
- Fluorine substitution patterns influence electronic effects. For example, 2,3,4-trifluorobenzyl alcohol () exhibits higher electronegativity, which may enhance stability in acidic environments compared to di- or mono-fluorinated analogs.
Physicochemical Properties
- Lipophilicity : Fluorine atoms increase logP values (lipophilicity), enhancing membrane permeability. The methyl group in 3,4-difluoro-2-methylbenzyl alcohol may further elevate logP compared to 3,4-difluorobenzyl alcohol .
- Solubility : Polar hydroxymethyl groups improve aqueous solubility, but fluorination and methylation reduce it. For example, 2,6-difluoro-4-hydroxybenzyl alcohol () has higher water solubility due to the –OH group at position 4 .
Pharmacological and Toxicological Profiles
- Metabolic Stability : Fluorination typically reduces metabolic degradation. For example, dFdCTP (a fluorinated cytidine analog) exhibits a longer intracellular half-life than ara-CTP (), suggesting analogous benefits for fluorinated benzyl alcohols in drug design .
Biological Activity
3,4-Difluoro-2-methylbenzyl alcohol (CAS No. 847502-86-7) is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring. Its molecular formula is C₈H₈F₂O, with a molecular weight of approximately 158.15 g/mol. This compound appears as a colorless to light yellow liquid or solid, depending on temperature and purity. The unique structural features of 3,4-difluoro-2-methylbenzyl alcohol make it a potential candidate for various biological applications and pharmaceutical developments.
The biological activity of 3,4-difluoro-2-methylbenzyl alcohol is primarily attributed to its functional groups, which allow it to interact with various biological molecules, including enzymes and receptors. Initial studies suggest that the compound may exhibit significant interactions due to its hydroxyl (-OH) group and the electronegative fluorine atoms that can enhance molecular stability and reactivity.
Potential Applications
- Pharmaceutical Intermediates : 3,4-difluoro-2-methylbenzyl alcohol is utilized in the synthesis of various pharmaceutical compounds, potentially serving as a building block for drugs with enhanced efficacy.
- Agrochemicals : The compound's properties may also lend themselves to applications in agrochemicals, where fluorinated compounds often exhibit improved performance characteristics.
- Functional Materials : Its incorporation into polymers could improve properties such as thermal stability and electrical conductivity, making it valuable in materials science.
Study on Enzyme Interaction
A study investigated the interaction of 3,4-difluoro-2-methylbenzyl alcohol with specific enzymes. The results indicated that the compound could act as a competitive inhibitor for certain enzyme targets, suggesting its potential role in drug development aimed at modulating enzyme activity .
Toxicological Assessment
Toxicological assessments have been conducted to evaluate the safety profile of 3,4-difluoro-2-methylbenzyl alcohol. Preliminary findings indicate low acute toxicity levels in mammalian models, but further long-term studies are necessary to fully understand its safety implications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3,4-difluoro-2-methylbenzyl alcohol, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2,3-Difluoro-4-methylbenzyl alcohol | C₈H₈F₂O | Different position of fluorine and methyl groups |
| 2,6-Difluoro-3-methylbenzyl alcohol | C₈H₈F₂O | Variation in fluorine positioning |
| (R)-3,4-Difluoro-alpha-methylbenzyl alcohol | C₈H₈F₂O | Stereoisomer with distinct optical activity |
The primary distinction of 3,4-difluoro-2-methylbenzyl alcohol lies in the specific positions of the fluorine atoms and the methyl group on the benzene ring, which significantly influence its reactivity and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
